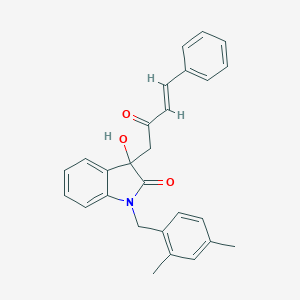
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of thiazole derivatives and is known for its diverse pharmacological activities. In
Wirkmechanismus
The exact mechanism of action of Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate is not fully understood. However, it has been suggested that it exerts its pharmacological activities by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate has been shown to exert various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect against oxidative stress. In addition, it has been reported to enhance the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, and its potential side effects and toxicity are not well-characterized.
Zukünftige Richtungen
There are several future directions for the research on Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate. One potential direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential side effects and toxicity.
Synthesemethoden
The synthesis of Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate involves the reaction of 4-phenyl-1,3-thiazole-2-amine with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of pharmacological activities such as anti-inflammatory, analgesic, anticonvulsant, antitumor, antifungal, and antibacterial activities. It has also been shown to possess potent antioxidant and neuroprotective properties.
Eigenschaften
Produktname |
Ethyl cyano(4-phenyl-1,3-thiazol-2-yl)acetate |
|---|---|
Molekularformel |
C14H12N2O2S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
ethyl (2E)-2-cyano-2-(4-phenyl-3H-1,3-thiazol-2-ylidene)acetate |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-14(17)11(8-15)13-16-12(9-19-13)10-6-4-3-5-7-10/h3-7,9,16H,2H2,1H3/b13-11+ |
InChI-Schlüssel |
ZLTRHRZRWPOAHU-ACCUITESSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/1\NC(=CS1)C2=CC=CC=C2)/C#N |
SMILES |
CCOC(=O)C(=C1NC(=CS1)C2=CC=CC=C2)C#N |
Kanonische SMILES |
CCOC(=O)C(=C1NC(=CS1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252929.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252930.png)
![1-(2,4-dimethylbenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252931.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252933.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252935.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252936.png)

![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)

![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)


![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)